1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol
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Overview
Description
1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol is a compound that belongs to the class of heterocyclic organic compounds It features a piperazine ring, a pyridine ring, and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).
Reduction: Reducing agents such as LiAlH₄ (Lithium aluminium hydride) and NaBH₄ (Sodium borohydride) are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the piperazine or pyridine rings.
Scientific Research Applications
1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which can modulate neurological functions . The pyridine ring can also interact with various enzymes and proteins, influencing their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial and antipsychotic activities.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Studied for its anti-tubercular activity.
6-Methyl-1-(2-(piperazin-1-yl)ethyl)pyridin-2(1H)-one: Investigated for its potential pharmacological properties.
Uniqueness
1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic organic chemistry and drug development.
Properties
Molecular Formula |
C13H21N3O |
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Molecular Weight |
235.33 g/mol |
IUPAC Name |
1-(2-methyl-6-piperazin-1-ylpyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C13H21N3O/c1-3-12(17)11-4-5-13(15-10(11)2)16-8-6-14-7-9-16/h4-5,12,14,17H,3,6-9H2,1-2H3 |
InChI Key |
KJWONUUKNUOBQB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(N=C(C=C1)N2CCNCC2)C)O |
Origin of Product |
United States |
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